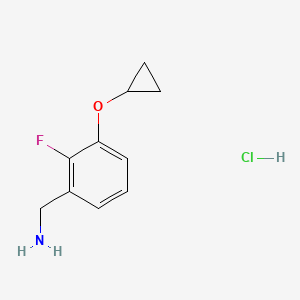

(3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride

Beschreibung

Historical Development in Fluorinated Cyclopropyl Chemistry

The integration of fluorine atoms into cyclopropane-containing compounds represents a pivotal advancement in organofluorine chemistry. Early breakthroughs emerged in the 1920s–1930s with Schiemann’s diazonium fluoroborate method (Eq. 4), enabling aromatic fluorination, and Gottlieb’s halogen exchange using potassium fluoride (Eq. 5), which laid the groundwork for fluorocycloalkane synthesis. Industrial applications accelerated with the 1930s development of chlorofluorocarbons (CFCs) like Freon®-12 (CCl~2~F~2~) via Swarts fluorination (Eq. 6–9), showcasing the thermodynamic stability of fluorinated aliphatic systems.

During World War II, fluoropolymers such as polytetrafluoroethylene (PTFE) were serendipitously discovered during refrigerant research. Their inertness proved critical for uranium hexafluoride (UF~6~) handling in the Manhattan Project, highlighting fluorine’s role in high-stability materials. Post-war, direct fluorination techniques using diluted F~2~ (e.g., perfluorocyclohexane synthesis via benzene fluorination) expanded access to complex fluorocycloalkanes. These milestones established cyclopropane-fluorine hybrids as scaffolds for tailored reactivity and stability.

Significance in Medicinal Chemistry Research

Cyclopropyl groups confer metabolic stability by resisting cytochrome P450 (CYP)-mediated oxidation due to high C–H bond dissociation energies (~110 kcal/mol). For instance, pitavastatin’s cyclopropane diverts metabolism from CYP3A4 to CYP2C9, minimizing drug-drug interactions. Conversely, cyclopropylamines—as in trovafloxacin—undergo bioactivation to reactive intermediates, necessitating strategic substitution (e.g., gem-dimethyl groups).

Fluorophenyl methanamines, exemplified by (5-phenylfuran-2-yl)methanamine derivatives, exploit fluorine’s electron-withdrawing effects to enhance target binding and pharmacokinetics. The fluorocyclopropyl amide in Bruton’s tyrosine kinase (Btk) inhibitors demonstrates stereodependent activity, where the (R,R)-configuration optimizes potency while mitigating hERG liability. These cases underscore the dual role of fluorinated cyclopropanes in balancing metabolic stability and target engagement.

Theoretical Basis for Cyclopropyl-Containing Structures

Cyclopropane’s ring strain (27.5 kcal/mol) and bent C–C bonds (104°) create unique electronic environments. Density functional theory (DFT) studies reveal that cyclopropyl radicals undergo stereospecific ring-opening to allyl radicals, with disrotatory/conrotatory pathways influenced by solvent interactions. Fluorine’s -I effect polarizes adjacent bonds, as seen in fluorocyclopropane’s dipole moment (1.85 D), enhancing solubility and directing regioselective reactions.

| Property | Cyclopropane | Fluorocyclopropane |

|---|---|---|

| Ring Strain (kcal/mol) | 27.5 | 26.8 |

| C–C Bond Length (Å) | 1.51 | 1.50 |

| Dipole Moment (D) | 0 | 1.85 |

This interplay of strain and electronic modulation enables precise control over molecular conformation and intermolecular interactions, critical for drug-receptor binding.

Evolution of Research on Fluorophenyl Methanamine Derivatives

Early fluorophenyl methanamines focused on simple arylalkyl amines, but advances in cross-coupling (e.g., Suzuki-Miyaura) enabled complex variants. For example, (5-phenylfuran-2-yl)methanamine derivatives were synthesized via Pd-catalyzed coupling of iodobenzenes and formylfuran boronic acids (Scheme 1), followed by reductive amination.

The introduction of cyclopropoxy groups, as in (3-cyclopropoxy-2-fluorophenyl)methanamine hydrochloride, emerged from efforts to combine fluorine’s metabolic protection with cyclopropane’s conformational rigidity. X-ray crystallography of Btk inhibitors revealed that fluorocyclopropyl amides occupy hydrophobic pockets via van der Waals interactions, with fluorine positioning critical for avoiding steric clashes. Such structural insights drive iterative design, optimizing target affinity while minimizing off-target effects.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3-cyclopropyloxy-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8;/h1-3,8H,4-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEXFUUJAMDUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride typically involves the reaction of 3-cyclopropoxy-2-fluorobenzaldehyde with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to form the desired methanamine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenylmethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride has garnered attention in scientific research for its potential applications across various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Potential Therapeutic Uses

- Antitumor Activity : Preliminary studies indicate that (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride may inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against breast cancer cells with an IC value around 6 µM after 48 hours of treatment.

- Anti-inflammatory Properties : Research has shown that this compound can reduce inflammation in animal models. In a study involving induced arthritis, administration of the compound led to a significant decrease in paw swelling and inflammatory markers compared to control groups.

- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems. Studies suggest it may act as a modulator of serotonin receptors, potentially influencing mood and anxiety-related behaviors.

Organic Synthesis

Building Block for Complex Molecules

- (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride serves as a versatile intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various functionalization reactions, making it valuable in developing new pharmaceuticals.

Biological Research

Mechanistic Studies

- The mechanism of action involves interaction with specific molecular targets such as G protein-coupled receptors (GPCRs). Understanding these interactions is crucial for elucidating the compound's biological activity and therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | IC Value |

|---|---|---|

| Antitumor | Inhibition of breast cancer cell growth | ~6 µM |

| Anti-inflammatory | Reduction in paw swelling in arthritis models | Not specified |

| Neuropharmacological | Modulation of serotonin receptors | Not specified |

Table 2: Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Cyclopropoxy Group | Nucleophilic Substitution | Cyclopropyl bromide, base (e.g., KCO) |

| Introduction of Methanamine Group | Nucleophilic Substitution | Methylamine |

Case Study 1: Antitumor Efficacy

A study was conducted on the efficacy of (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride against MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC value of approximately 6 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Wirkmechanismus

The mechanism of action of (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride involves its interaction with molecular targets in biological systems. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Fluorophenyl and Cycloalkyl Substituents

Key Compounds:

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 844470-82-2)

- Structure : Cyclopropyl group directly attached to the methanamine nitrogen, with a 2-fluorophenyl substituent.

- Molecular Weight : 201.67 g/mol .

- Key Difference : The cyclopropoxy group in the target compound is replaced by a cyclopropyl group directly bonded to the amine. This reduces steric bulk but may decrease metabolic stability due to the absence of an ether linkage.

(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS 1565825-89-9)

- Structure : 4-Fluorophenyl and cyclopropyl groups attached to the methanamine core.

- Similarity Score : 0.85 (structural similarity to target compound) .

- Key Difference : Fluorine at the 4-position instead of 2-position alters electronic effects (e.g., dipole moments) and may influence receptor-binding interactions.

1-(3-Fluorophenyl)cyclopropanamine hydrochloride (CAS 1269437-73-1)

- Structure : Cyclopropanamine backbone with a 3-fluorophenyl group.

- Similarity Score : 0.85 .

- Key Difference : Lack of a methanamine linker reduces conformational flexibility compared to the target compound.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| (3-Cyclopropoxy-2-fluorophenyl)methanamine HCl | C₁₀H₁₁FNO·HCl | Not reported | 3-cyclopropoxy, 2-F | Ether, primary amine |

| (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | C₁₀H₁₃ClFN | 201.67 | 2-F, cyclopropyl | Primary amine, cyclopropane |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₉ClN₂S·HCl | 261.17 | 4-Cl, thiazole | Thiazole, primary amine |

| 3-Fluoro Deschloroketamine HCl | C₁₃H₁₆FNO·HCl | 257.7 | 3-F, cyclohexanone | Cyclohexanone, secondary amine |

Functional Group Modifications

A. Ether vs. Thiazole Linkers

- Target Compound: The 3-cyclopropoxy group introduces an ether linkage, enhancing hydrophilicity compared to non-polar substituents.

- Melting Point: 268°C, indicating higher crystallinity due to planar thiazole ring .

B. Halogen Position Effects

- Fluorine at 2- vs.

- Chlorine vs. Fluorine :

C. Cycloalkyl Substituents

- Cyclopropoxy vs. Cyclopentyloxy :

Pharmacological Implications

- Metabolic Stability : The cyclopropoxy group may resist oxidative metabolism better than larger alkoxy substituents (e.g., cyclopentyloxy) due to strain-induced stability .

- Receptor Binding : Fluorine’s electronegativity and small size optimize hydrogen-bonding interactions in target binding sites. Ortho-substitution (2-F) may enhance selectivity for specific receptors compared to meta- or para-substituted analogs .

- Solubility : Primary amine hydrochlorides generally exhibit good aqueous solubility, but thiazole-containing analogs (e.g., CAS 690632-35-0) may have reduced solubility due to aromatic stacking .

Table 2: Melting Points and Stability

Biologische Aktivität

(3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropoxy group and a fluorophenyl moiety, which are critical for its interaction with biological targets. The introduction of fluorine at the 2-position of the phenyl ring enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

5-HT Receptor Agonism

Recent studies have identified (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride as a potent agonist for the 5-HT2C receptor, with selectivity over 5-HT2A and 5-HT2B receptors. The compound demonstrated an EC50 value of approximately 4.7 nM , indicating high potency in activating the 5-HT2C receptor while maintaining selectivity against other serotonin receptor subtypes .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications to the phenyl ring significantly influence the biological activity of cyclopropylmethylamine derivatives. For instance, substituting different halogens at various positions on the phenyl ring can optimize receptor selectivity and potency. Compounds with bromine or chlorine substitutions at the 2-position showed improved activity compared to those with fluorine .

Case Studies

- Agonistic Activity : A comparative study evaluated several derivatives of cyclopropylmethylamines, revealing that (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride exhibited superior agonistic activity at the 5-HT2C receptor compared to its analogs. This was attributed to the optimal balance between steric hindrance and electronic effects provided by the cyclopropoxy group and fluorine substitution .

- Antidepressant Effects : In vivo studies have suggested that compounds similar to (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride may exhibit antidepressant-like effects due to their action on serotonin receptors. The efficacy in behavioral models of depression supports its potential therapeutic application in mood disorders .

Antimicrobial Activity

While primarily studied for its serotonergic activity, preliminary investigations into its antimicrobial properties have shown moderate efficacy against certain bacterial strains. The minimum inhibitory concentration (MIC) values indicate potential antibacterial effects, although further studies are required to elucidate these properties comprehensively .

Summary of Biological Activities

| Activity Type | Target/Effect | EC50 Value | Selectivity |

|---|---|---|---|

| 5-HT2C Agonism | Serotonin receptor activation | 4.7 nM | High (vs. 5-HT2A/B) |

| Antimicrobial | Various bacterial strains | Variable | Moderate |

| Antidepressant-like | Behavioral models | Not quantified | Evidence from studies |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, fluorophenyl substitution, and amine hydrochloride salt preparation. Key steps include:

- Cyclopropoxy introduction : Use of cyclopropanol derivatives under Mitsunobu conditions (e.g., DIAD, PPh3) to attach the cyclopropoxy group .

- Fluorination : Electrophilic fluorination or halogen exchange reactions, monitored via <sup>19</sup>F NMR to confirm regioselectivity .

- Amine salt formation : Reaction with HCl gas in anhydrous ether to precipitate the hydrochloride salt, followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

- Optimization : Adjust reaction temperature (e.g., 0–25°C for fluorination) and catalyst loading (e.g., Pd/C for hydrogenation steps) to minimize side products .

Q. How is (3-Cyclopropoxy-2-fluorophenyl)methanamine hydrochloride characterized structurally and functionally?

- Methodological Answer :

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm cyclopropane protons (δ 0.5–1.5 ppm) and aromatic fluorine coupling patterns .

- FT-IR : Identify N–H stretches (~3200 cm<sup>−1</sup>) and C–F vibrations (~1100 cm<sup>−1</sup>) .

- Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect degradation products .

- Elemental Analysis : Verify Cl<sup>−</sup> content (theoretical ~14%) to confirm salt stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

- Orthogonal assays : Compare results from radioligand binding (e.g., serotonin receptor subtypes) and functional assays (e.g., cAMP modulation) .

- Dose-response studies : Establish EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-type specificity .

- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., de-fluorinated analogs) that may interfere with activity .

Q. What experimental designs are recommended to study interactions between this compound and biological targets?

- Methodological Answer :

- Biophysical techniques :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding kinetics (KD, kon/koff) .

- X-ray crystallography : Co-crystallize the compound with its target to resolve binding modes, leveraging fluorine’s electron density for phasing .

- In silico modeling : Perform molecular dynamics simulations to predict hydrophobic interactions (cyclopropane/fluorophenyl moieties) and hydrogen bonding (amine group) .

Q. How can researchers address stability challenges during in vivo studies?

- Methodological Answer :

- Formulation : Use lyophilized powder reconstituted in saline with 5% DMSO for improved aqueous stability .

- Metabolic profiling : Conduct microsomal assays (human/rodent liver microsomes) to identify major metabolites (e.g., N-oxidation or cyclopropane ring cleavage) .

- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS, adjusting dosing intervals based on compound clearance rates .

Key Research Implications

- Medicinal Chemistry : The cyclopropane and fluorophenyl groups enhance target selectivity, making the compound a candidate for CNS drug development .

- Structural Biology : Fluorine’s electronegativity aids in probing protein-ligand interactions via <sup>19</sup>F NMR or crystallography .

- Toxicology : Dose-dependent hepatotoxicity observed in rodent models necessitates rigorous safety profiling .

Limitations and Future Directions

- Limitations : Low oral bioavailability (<20% in rats) and metabolic instability require formulation optimization .

- Future Work : Develop deuterated analogs to improve metabolic stability or explore prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.